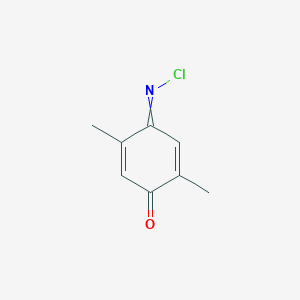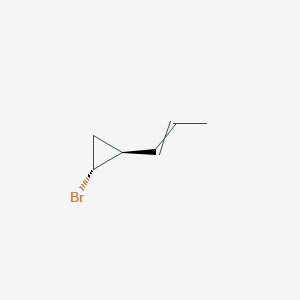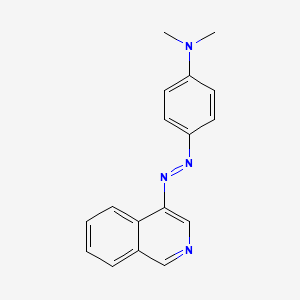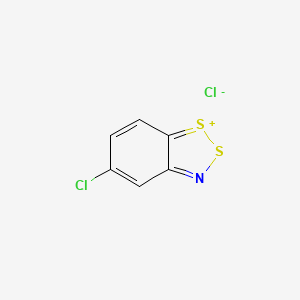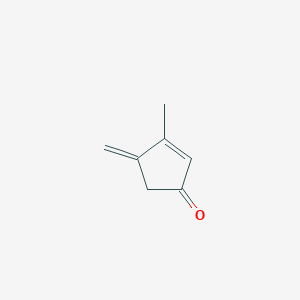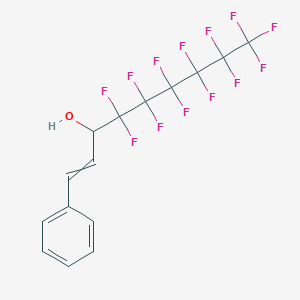
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various methods, including direct fluorination, electrochemical fluorination, and the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
化学反応の分析
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce fluorinated alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated alkanethiol used in surface modification and material science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of fluorinated polymers.
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is unique due to its specific structure, which combines a fluorinated aliphatic chain with a phenyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
64511-24-6 |
|---|---|
分子式 |
C15H9F13O |
分子量 |
452.21 g/mol |
IUPAC名 |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnon-1-en-3-ol |
InChI |
InChI=1S/C15H9F13O/c16-10(17,9(29)7-6-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-7,9,29H |
InChIキー |
FZJBUTCRXRBFBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
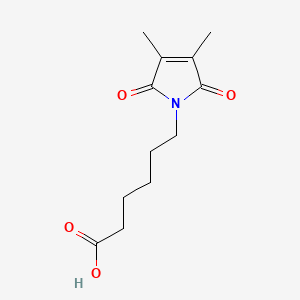
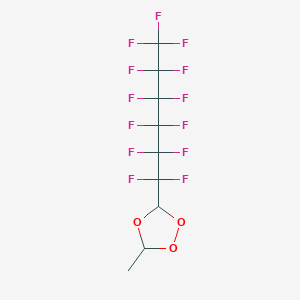
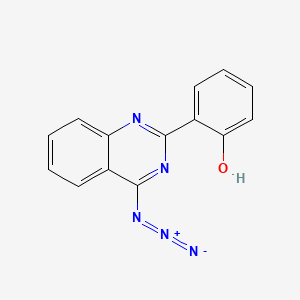

![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
